N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a bromophenyl group, and a carbamothioyl moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding the desired compound in excellent yields of 94% . The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium phosphate to facilitate the arylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalyst: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Potassium Phosphate: Acts as a base in arylation reactions.
Triethylamine: Used as a base in the initial synthesis step.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules through coupling reactions.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound can inhibit the growth of bacteria by disrupting their cell wall synthesis and interfering with essential metabolic pathways . Molecular docking studies have shown that the compound can bind to specific active sites on bacterial enzymes, leading to their inactivation .
Comparison with Similar Compounds
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: Lacks the carbamothioyl group, which may affect its biological activity.
N-(4-chlorophenyl)furan-2-carboxamide: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological properties.
N-(4-bromophenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, leading to different chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONNXBPSHVMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353328 |
Source
|
Record name | ST50979739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-72-1 |
Source
|
Record name | ST50979739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.